molecular formula C20H22N4O3 B11404018 6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione

6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11404018
M. Wt: 366.4 g/mol
InChI Key: YFBIETXRKIQEQA-UHFFFAOYSA-N
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Description

6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3311~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3311~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione is unique due to its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

6-methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H22N4O3/c1-12-14(15(25)22-18(27)21-12)16-23-8-19(2)9-24(16)11-20(10-23,17(19)26)13-6-4-3-5-7-13/h3-7,16H,8-11H2,1-2H3,(H2,21,22,25,27)

InChI Key

YFBIETXRKIQEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C2N3CC4(CN2CC(C3)(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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